tert-Butyl 4-((3-hydroxyphenoxy)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-((3-hydroxyphenoxy)methyl)piperidine-1-carboxylate: is a compound that features a tert-butyl group, a piperidine ring, and a hydroxyphenoxy moiety. This compound is often used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((3-hydroxyphenoxy)methyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with 3-hydroxyphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyphenoxy group can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives with different substituents.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form various ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Reduced piperidine derivatives.
Substitution: Various ethers or esters depending on the substituents used.
Scientific Research Applications
Chemistry:
- Used as a semi-flexible linker in the development of PROTACs for targeted protein degradation .
- Employed in the synthesis of complex organic molecules due to its versatile functional groups.
Biology:
- Studied for its potential in modulating protein-protein interactions through PROTAC technology.
Medicine:
- Investigated for its role in drug development, particularly in the design of molecules that can selectively degrade disease-causing proteins.
Industry:
- Utilized in the production of specialized chemicals and intermediates for pharmaceutical applications.
Mechanism of Action
The primary mechanism of action for tert-Butyl 4-((3-hydroxyphenoxy)methyl)piperidine-1-carboxylate in PROTACs involves its role as a linker that brings together a target protein and an E3 ubiquitin ligase. This facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is crucial for maintaining protein homeostasis in cells .
Comparison with Similar Compounds
- tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
Comparison:
- tert-Butyl 4-((3-hydroxyphenoxy)methyl)piperidine-1-carboxylate is unique due to the presence of the hydroxyphenoxy group, which provides additional sites for chemical modification and potential interactions.
- Similar compounds like tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate and tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate also serve as linkers in PROTAC development but differ in their specific functional groups and resulting chemical properties.
Properties
IUPAC Name |
tert-butyl 4-[(3-hydroxyphenoxy)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-17(2,3)22-16(20)18-9-7-13(8-10-18)12-21-15-6-4-5-14(19)11-15/h4-6,11,13,19H,7-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMMPHFKRUTOJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=CC(=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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